1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone
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Overview
Description
1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone is a complex organic compound that features an imidazole ring, a diazepane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these steps include glyoxal, ammonia, and various alkylating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and various substituted phenylpropyl compounds .
Scientific Research Applications
1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the diazepane ring can interact with protein binding sites, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar structural motif.
Omeprazole: An antiulcer drug featuring an imidazole ring
Uniqueness
1-[4-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone is unique due to its combination of an imidazole ring, a diazepane ring, and various functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3S/c1-3-30(28,29)22-23-17-21(18-24-12-8-13-25(16-15-24)19(2)27)26(22)14-7-11-20-9-5-4-6-10-20/h4-6,9-10,17H,3,7-8,11-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPGTOGDOUMHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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